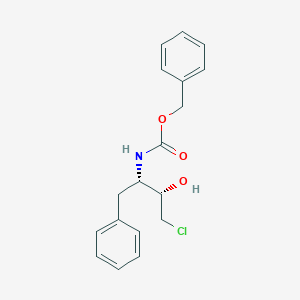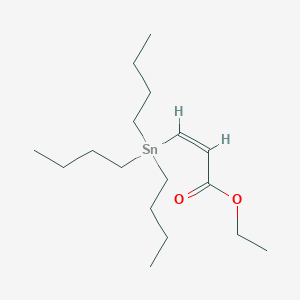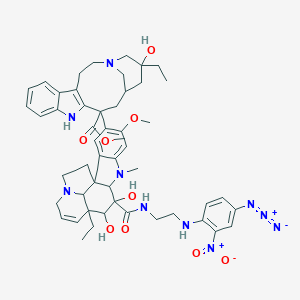
Napavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Napavin, also known as N-(4-aminophenyl) vinyl acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a synthetic compound that was first synthesized in 2014 by a group of researchers at the University of Tokyo. Since then, it has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Napavin is not yet fully understood. However, it is believed to act on specific targets within cells, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to bind to specific receptors in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
Napavin has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-microbial properties, making it a promising candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Napavin is its reproducible and scalable synthesis method, which makes it a promising candidate for large-scale production. Additionally, it exhibits a range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of Napavin is its relatively limited stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for Napavin research. One area of interest is the development of new drugs based on Napavin's anti-inflammatory and anti-cancer properties. Another area of interest is the development of new antibiotics based on its anti-microbial properties. Additionally, there is potential for Napavin to be used as a tool in chemical biology research, due to its ability to bind to specific receptors and enzymes. Overall, Napavin is a promising compound for scientific research, with potential applications in a range of fields.
Méthodes De Synthèse
The synthesis of Napavin involves a simple reaction between 4-aminostyrene and vinyl acetamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Napavin in high purity. The synthetic method is reproducible and scalable, making it a promising candidate for large-scale production.
Applications De Recherche Scientifique
Napavin has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs to treat a range of diseases.
Propriétés
Numéro CAS |
126443-96-7 |
|---|---|
Nom du produit |
Napavin |
Formule moléculaire |
C51H62N10O9 |
Poids moléculaire |
959.1 g/mol |
Nom IUPAC |
methyl 13-[10-[2-(4-azido-2-nitroanilino)ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63) |
Clé InChI |
JZGDNMXSOCDEFQ-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
Synonymes |
3-(((2-amino-(4-azido-2-nitrophenyl)ethyl)amino)carbonyl)-O(4)-deacetyl-3-de-(methoxycarbonyl)vincaleukoblastine NAPAVIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



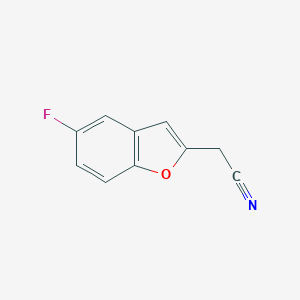
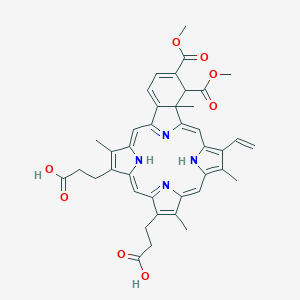
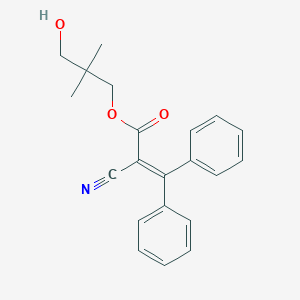

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
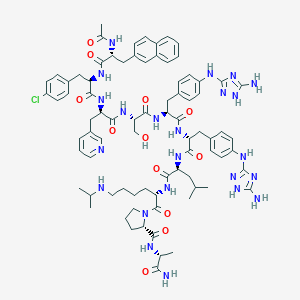
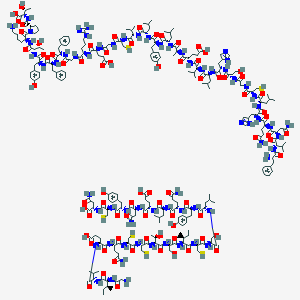

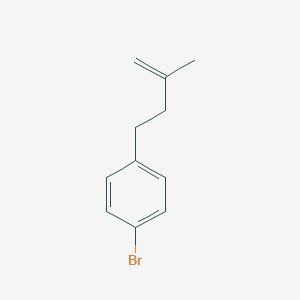
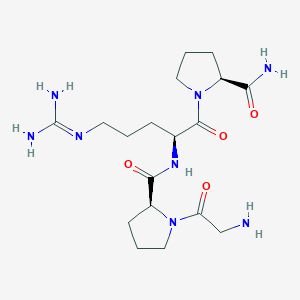
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)
